![molecular formula C33H56N7O17P3S B1249047 cis-dodec-3-enoyl-CoA](/img/structure/B1249047.png)
cis-dodec-3-enoyl-CoA
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Overview
Description
Cis-dodec-3-enoyl-CoA is a dodecenoyl-CoA. It derives from a coenzyme A and a cis-3-dodecenoic acid. It is a conjugate acid of a cis-dodec-3-enoyl-CoA(4-).
Scientific Research Applications
Enzymatic Roles in Fatty Acid Metabolism
Delta3-Delta2-enoyl-CoA Isomerase Structure : The crystal structure of human mitochondrial Delta3-Delta2-enoyl-CoA isomerase, complexed with octanoyl-CoA, reveals its role in beta-oxidation of unsaturated fatty acids. It converts cis-3 and trans-3-enoyl-CoA esters to trans-2-enoyl-CoA. The enzyme exhibits a unique trimeric structure, and its mode of ligand binding is distinct within its superfamily (Partanen et al., 2004).
Functional Characterization in Rat Liver : Rat liver enoyl-CoA isomerases, including mitochondrial enoyl-CoA isomerase (MECI) and a monofunctional enoyl-CoA isomerase (ECI), play a critical role in the beta-oxidation of unsaturated fatty acids. These enzymes exhibit broad chain length specificities and distinct preferences for different isomerization reactions, indicating their diverse roles in fatty acid metabolism (Zhang et al., 2002).
Role in Biofilm Dispersion and Quorum Sensing in Bacteria
- Pseudomonas aeruginosa Biofilm Dispersion : In Pseudomonas aeruginosa, the enoyl-CoA hydratase DspI is essential for the synthesis of the biofilm dispersion autoinducer cis-2-decenoic acid. Mutation in dspI abolishes biofilm dispersion and affects the pathogen's virulence (Amari et al., 2013).
Implications in Stereochemistry and Enzyme Catalysis
- Stereoselectivity of Enoyl-CoA Hydratase : Enoyl-CoA hydratase exhibits stereoselectivity in catalyzing the hydration of trans-2-crotonyl-CoA, revealing insights into enzyme catalysis and potential implications for inhibitor design (Bell et al., 2002).
properties
Product Name |
cis-dodec-3-enoyl-CoA |
---|---|
Molecular Formula |
C33H56N7O17P3S |
Molecular Weight |
947.8 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-dodec-3-enethioate |
InChI |
InChI=1S/C33H56N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-24(42)61-17-16-35-23(41)14-15-36-31(45)28(44)33(2,3)19-54-60(51,52)57-59(49,50)53-18-22-27(56-58(46,47)48)26(43)32(55-22)40-21-39-25-29(34)37-20-38-30(25)40/h11-12,20-22,26-28,32,43-44H,4-10,13-19H2,1-3H3,(H,35,41)(H,36,45)(H,49,50)(H,51,52)(H2,34,37,38)(H2,46,47,48)/b12-11-/t22-,26-,27-,28+,32-/m1/s1 |
InChI Key |
XEMIVMKTVGRFTD-REDSNERGSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Canonical SMILES |
CCCCCCCCC=CCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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